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Compound of Interest

Compound Name: 4-Chlorocyclohexanol

Cat. No.: B3024485 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Chlorocyclohexanol, a key intermediate in various chemical syntheses. The document

presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with general experimental protocols. This information is crucial for the

unambiguous identification, purity assessment, and structural elucidation of this compound in

research and development settings.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 4-
Chlorocyclohexanol. It is important to note that while experimental IR and MS data are readily

available, specific, high-resolution experimental NMR data with complete assignments for 4-
Chlorocyclohexanol is not widely published. The NMR data presented below is a combination

of predicted values based on analysis of similar structures and general knowledge of NMR

spectroscopy. Researchers should consider this limitation and are encouraged to acquire

experimental NMR data for their specific samples for definitive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 4-Chlorocyclohexanol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.8 - 4.2 Multiplet 1H H-1 (CH-OH)

~3.6 - 4.0 Multiplet 1H H-4 (CH-Cl)

~1.8 - 2.2 Multiplet 4H
H-2, H-6 (axial &

equatorial)

~1.4 - 1.8 Multiplet 4H
H-3, H-5 (axial &

equatorial)

Variable Singlet (broad) 1H -OH

Table 2: Predicted ¹³C NMR Spectral Data for 4-Chlorocyclohexanol

Chemical Shift (δ) ppm Assignment

~68 - 72 C-1 (CH-OH)

~58 - 62 C-4 (CH-Cl)

~33 - 37 C-2, C-6

~30 - 34 C-3, C-5

Note: Predicted chemical shifts are based on the analysis of cyclohexanol and other

chlorinated cyclohexane derivatives. Actual experimental values may vary depending on the

solvent, concentration, and instrument parameters.

Infrared (IR) Spectroscopy
The IR spectrum of 4-Chlorocyclohexanol is characterized by the presence of a strong, broad

absorption band corresponding to the O-H stretching vibration of the alcohol functional group,

and C-H stretching bands for the cyclohexane ring. The C-Cl stretching frequency is also a key

diagnostic peak.

Table 3: Key IR Absorption Bands for 4-Chlorocyclohexanol[1][2]
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 - 3400 Strong, Broad O-H Stretch

~2850 - 2950 Strong C-H Stretch (sp³ C-H)

~1050 - 1100 Medium C-O Stretch

~650 - 800 Medium to Weak C-Cl Stretch

Mass Spectrometry (MS)
The mass spectrum of 4-Chlorocyclohexanol provides valuable information about its

molecular weight and fragmentation pattern. The presence of chlorine is readily identified by

the characteristic isotopic pattern of the molecular ion peak (M+) and fragment ions containing

chlorine, with a ratio of approximately 3:1 for the M+ and M+2 peaks, corresponding to the

natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Table 4: Key Mass Spectrometry Data for 4-Chlorocyclohexanol[2][3][4]

m/z Relative Intensity (%) Assignment

134/136 Varies [M]⁺ (Molecular Ion)

98 Varies [M - HCl]⁺

57 Base Peak [C₄H₉]⁺

Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility

and data quality. While specific protocols for 4-Chlorocyclohexanol are not extensively

detailed in the public domain, the following are general methodologies that can be adapted.

NMR Spectroscopy
A general procedure for obtaining ¹H and ¹³C NMR spectra of a cyclohexanol derivative is as

follows:
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Sample Preparation: Dissolve approximately 5-10 mg of 4-Chlorocyclohexanol in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of

solvent can affect the chemical shifts, particularly of the hydroxyl proton.

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Tune

and shim the instrument to ensure optimal resolution and lineshape.

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical

parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a

good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of

¹³C, a larger number of scans and a longer acquisition time are typically necessary.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the

chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
A common method for obtaining the IR spectrum of a liquid sample like 4-Chlorocyclohexanol
is using Attenuated Total Reflectance (ATR) FT-IR spectroscopy:

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of

the empty ATR accessory.

Sample Application: Place a small drop of neat 4-Chlorocyclohexanol directly onto the ATR

crystal.

Spectrum Acquisition: Acquire the sample spectrum over the desired range (typically 4000-

400 cm⁻¹). A sufficient number of scans should be co-added to obtain a high-quality

spectrum.

Data Processing: The acquired spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum.
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Alternatively, a spectrum can be obtained by placing a thin film of the neat liquid between two

salt plates (e.g., NaCl or KBr).[2]

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of

volatile compounds like 4-Chlorocyclohexanol:

Sample Preparation: Prepare a dilute solution of 4-Chlorocyclohexanol in a volatile organic

solvent (e.g., dichloromethane or methanol).

GC Separation: Inject a small volume of the solution into the GC system. The compound will

be separated from any impurities based on its boiling point and interaction with the GC

column stationary phase.

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer

and is ionized, typically by Electron Ionization (EI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 4-
Chlorocyclohexanol, highlighting the information obtained from each technique.
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Caption: Workflow for the spectroscopic analysis of 4-Chlorocyclohexanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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